molecular formula C4H4BrClN4 B1593679 5-Bromo-6-chloropyrimidine-2,4-diamine CAS No. 7150-68-7

5-Bromo-6-chloropyrimidine-2,4-diamine

Cat. No.: B1593679
CAS No.: 7150-68-7
M. Wt: 223.46 g/mol
InChI Key: REENKIULWYZNPE-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyrimidine-2,4-diamine: is a heterocyclic organic compound with the molecular formula C4H3BrClN4 It is a derivative of pyrimidine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloropyrimidine-2,4-diamine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2,4-diaminopyrimidine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Scientific Research Applications

Chemistry: 5-Bromo-6-chloropyrimidine-2,4-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It is also employed in the development of new drugs targeting specific enzymes and receptors .

Medicine: Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical reactions .

Comparison with Similar Compounds

  • 5-Bromo-2,4-dichloropyrimidine
  • 6-Chloro-2,4-diaminopyrimidine
  • 5-Bromo-2-chloropyrimidine

Comparison: 5-Bromo-6-chloropyrimidine-2,4-diamine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which allows for a diverse range of chemical modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and has shown enhanced biological activity in certain studies .

Properties

IUPAC Name

5-bromo-6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REENKIULWYZNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291020
Record name 5-bromo-6-chloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-68-7
Record name NSC72464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-6-chloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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